![molecular formula C30H21BO2 B12114554 (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid](/img/structure/B12114554.png)
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
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Overview
Description
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of an anthracene core substituted with a naphthyl group and a phenyl group, along with a boronic acid functional group. It is primarily used in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general procedure includes the following steps :
Preparation of Aryl Halide: The starting material, such as 9-bromoanthracene, is prepared through bromination of anthracene.
Suzuki Coupling Reaction: The 9-bromoanthracene is reacted with 3-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or DMF) under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Anthracenes: Formed through reduction reactions
Scientific Research Applications
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue OLEDs due to its excellent photophysical properties.
Optoelectronic Devices: Employed in the development of various optoelectronic devices, including photovoltaic cells and sensors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the material from the electrodes.
Charge Transport: The compound facilitates the transport of charges through its conjugated system.
Exciton Formation: Electrons and holes recombine to form excitons.
Emission: The excitons decay radiatively, emitting light in the blue region of the spectrum.
Comparison with Similar Compounds
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA)
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for use in blue OLEDs, where high efficiency and stability are required .
Biological Activity
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, with the chemical formula C30H21BO2 and CAS number 1084334-60-0, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of anticancer agents and as tools in biochemical research. This article delves into the biological activity of this specific compound, highlighting its anticancer, antimicrobial, and antioxidant properties.
The molecular weight of this compound is approximately 424.3 g/mol. The compound features a boron atom bonded to an anthracene moiety, which is significant for its interactions with biological targets.
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. A study involving various boronic compounds demonstrated that certain derivatives could reduce the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. For instance, compounds similar to our target showed a decrease in cancer cell viability to 33% at a concentration of 5 µM, while healthy cells retained around 71% viability .
Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells
Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
---|---|---|---|
B5 | 5 | 33 | 71 |
B7 | 5 | 44 | 95 |
The mechanism behind this selective cytotoxicity may involve the ability of boronic acids to interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. In studies assessing various boronic compounds against bacterial and fungal microorganisms, it was found that certain derivatives exhibited inhibition zones ranging from 7 to 13 mm against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may hold promise as an antimicrobial agent.
Table 2: Antimicrobial Activity of Boronic Compounds
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 8 |
Methicillin-resistant S. aureus (MRSA) | 12 |
Antioxidant Activity
Antioxidant properties of boronic acids have been documented, with studies showing that they can act as effective scavengers of free radicals. Various assays, including DPPH and ABTS methods, have demonstrated significant antioxidant activity for phenyl boronic acid derivatives . This activity is crucial in preventing oxidative stress-related damage in cells.
Case Studies and Research Findings
A comprehensive review highlighted the use of boronic acids in cancer treatment strategies, particularly Boron Neutron Capture Therapy (BNCT). This therapy leverages the unique properties of boron compounds to selectively target cancer cells while sparing healthy tissues . Although BNCT requires specialized facilities due to its reliance on neutron sources, it showcases the potential therapeutic applications of compounds like this compound.
Properties
Molecular Formula |
C30H21BO2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H |
InChI Key |
QJCGXUBGFPUBBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O |
Origin of Product |
United States |
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